(R)-8-Chloro-6-methoxychroman-4-amine
Description
(R)-8-Chloro-6-methoxychroman-4-amine is a chiral chroman-4-amine derivative characterized by a saturated bicyclic structure with a chlorine atom at position 8, a methoxy group at position 6, and an amine functional group at position 4. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol. The compound’s stereochemistry (R-configuration) is critical, as enantiomers often exhibit distinct biological or pharmacological profiles.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(4R)-8-chloro-6-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO2/c1-13-6-4-7-9(12)2-3-14-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI Key |
RJWNLNFAQOKDDR-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)Cl)OCC[C@H]2N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Cl)OCCC2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Chloro-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of ®-8-Chloro-6-methoxychroman-4-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-8-Chloro-6-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
®-8-Chloro-6-methoxychroman-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ®-8-Chloro-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
(S)-6-Chloro-8-methoxychroman-4-amine
- Key Differences :
- Implications : Positional isomerism can drastically alter molecular interactions. For example, chlorine’s placement at position 6 (adjacent to the methoxy group) may influence steric hindrance or electronic effects in binding pockets.
8-Chloro-6-fluorochroman-4-amine
5-(2-Bromoethoxy)-8-nitro-2H-chromene
- Key Differences: Ring Saturation: Unsaturated chromene core vs. saturated chroman . Functional Groups: Nitro (-NO₂) and bromoethoxy (-OCH₂CH₂Br) groups vs. amine (-NH₂) and methoxy (-OMe).
- Implications : The unsaturated chromene system increases rigidity, which may enhance π-π stacking interactions but reduce conformational flexibility.
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | M.W. (g/mol) | Substituents (Position) | Ring Type | Configuration |
|---|---|---|---|---|---|---|
| (R)-8-Chloro-6-methoxychroman-4-amine | Not provided | C₁₀H₁₂ClNO₂ | 213.66 | 8-Cl, 6-OMe | Chroman | R |
| (S)-6-Chloro-8-methoxychroman-4-amine | 1272734-26-5 | C₁₀H₁₂ClNO₂ | 213.66 | 6-Cl, 8-OMe | Chroman | S |
| 8-Chloro-6-fluorochroman-4-amine | 1184159-02-1 | C₉H₉ClFNO | 201.63 | 8-Cl, 6-F | Chroman | Unspecified |
| 5-(2-Bromoethoxy)-8-nitro-2H-chromene | - | C₁₁H₁₀BrNO₄ | ~308.1 | 5-BrOEt, 8-NO₂ | Chromene | - |
Research Findings and Implications
Positional Isomerism : The swap of chlorine and methoxy groups between positions 6 and 8 (as in (S)-6-Cl-8-OMe) may alter steric and electronic interactions in biological systems. For example, chlorine at position 8 (meta to the amine) could enhance hydrophobic interactions in receptor pockets compared to position 6 .
Ring Saturation : Chroman derivatives (saturated) exhibit greater conformational flexibility than chromenes, which could improve bioavailability but reduce target specificity .
Biological Activity
(R)-8-Chloro-6-methoxychroman-4-amine is a compound of increasing interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
1. Overview of the Compound
This compound belongs to the chroman family, which is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of this compound contribute significantly to its biological effects.
The synthesis of this compound typically involves several key steps:
- Starting Material : A suitable chroman derivative is prepared.
- Chlorination : The chroman derivative undergoes chlorination at the 8-position using agents like phosphorus pentachloride.
- Methoxylation : This step involves introducing a methoxy group at the 6-position.
- Amination : Finally, amination occurs at the 4-position using an amine source such as ammonia.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Reagents Used |
|---|---|---|
| 1 | Chlorination | PCl5 or SOCl2 |
| 2 | Methoxylation | Dimethyl sulfate or methyl iodide |
| 3 | Amination | Ammonia or amine derivatives |
3.1 Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
3.2 Anticancer Activity
The compound has been investigated for its anticancer properties. In studies involving different cancer cell lines, including breast and lung cancer cells, this compound demonstrated cytotoxic effects. It was found to induce apoptosis through mitochondrial pathways and modulate cell cycle progression.
Table 2: Summary of Biological Activities
| Activity Type | Effect Observed | Reference Source |
|---|---|---|
| Antimicrobial | Inhibition of Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Modulation of inflammatory mediators |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Interaction : It has been suggested that it interacts with cellular receptors that mediate signaling pathways related to cancer progression.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: Antimicrobial Efficacy
A study conducted by researchers at the University of Konstanz evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that it effectively reduced bacterial load in vitro, suggesting potential for therapeutic use in infectious diseases.
6. Conclusion
This compound is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer research. Its mechanisms of action involve complex interactions with cellular pathways, making it an attractive candidate for further investigation in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
